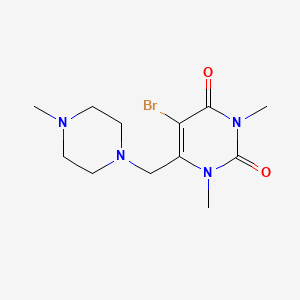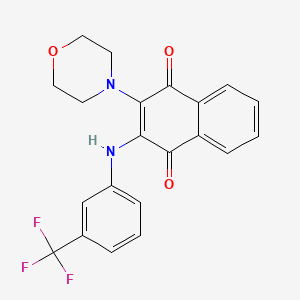
2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the naphthoquinone family, which is characterized by a naphthalene ring system with quinone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and pathways.
Wirkmechanismus
The mechanism of action of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical environment. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards certain biological targets, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione: Similar structure but with a chloro group instead of a morpholino group.
2-Morpholino-3-((3-(methyl)phenyl)amino)naphthalene-1,4-dione: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione lies in its combination of the morpholino and trifluoromethyl-substituted phenylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c22-21(23,24)13-4-3-5-14(12-13)25-17-18(26-8-10-29-11-9-26)20(28)16-7-2-1-6-15(16)19(17)27/h1-7,12,25H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDVWPPTAYPKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
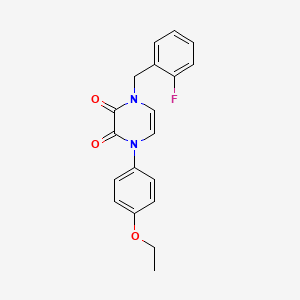

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2651833.png)
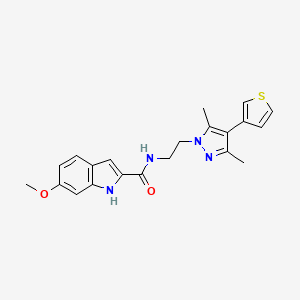
![N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2651838.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)
![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2651845.png)

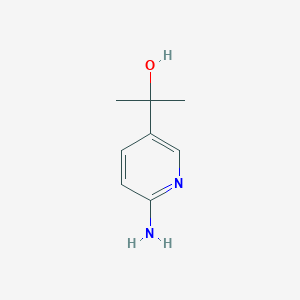
![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)
